molecular formula C21H23N3O2 B11613488 Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate

Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate

Cat. No.: B11613488
M. Wt: 349.4 g/mol
InChI Key: FQZGUGFZHWWLOY-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate is a complex organic compound with a molecular formula of C23H23N3O2 It is known for its unique structure, which includes a quinoline core substituted with a dimethylamino group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)aniline with 6-methylquinoline-3-carboxylic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or alkoxides in the presence of a suitable solvent like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-chloro-6-methylquinoline-3-carboxylate: This compound has a similar quinoline core but with a chloro substituent instead of the dimethylamino group.

    Ethyl 4-{[4-(diethylamino)phenyl]amino}-6-methylquinoline-3-carboxylate: This compound has a diethylamino group instead of the dimethylamino group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 4-[4-(dimethylamino)anilino]-6-methylquinoline-3-carboxylate

InChI

InChI=1S/C21H23N3O2/c1-5-26-21(25)18-13-22-19-11-6-14(2)12-17(19)20(18)23-15-7-9-16(10-8-15)24(3)4/h6-13H,5H2,1-4H3,(H,22,23)

InChI Key

FQZGUGFZHWWLOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)N(C)C)C

Origin of Product

United States

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